![molecular formula C16H15NO2 B5779938 N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide, also known as HPPH or 3-(1'-hydroxyethyl)-3-(1'-phenylpropyl) acrylamide, is a chemical compound that has been extensively studied for its potential application in scientific research. HPPH belongs to the class of acrylamide derivatives and is known for its ability to bind to proteins, particularly those involved in cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide involves the binding of the compound to specific amino acid residues on the surface of target proteins. This binding can lead to a variety of effects, including changes in protein conformation, alterations in protein-protein interactions, and modulation of enzymatic activity. The precise mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is still being studied, but it is thought to involve both covalent and non-covalent interactions with target proteins.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide can inhibit the activity of a variety of kinases, including protein kinase C and mitogen-activated protein kinase. In vivo studies have shown that N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide can modulate the activity of G protein-coupled receptors and affect cellular signaling pathways involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is its ability to bind to a variety of proteins involved in cellular signaling pathways. This makes N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide a valuable tool for studying the function and regulation of these proteins. However, one limitation of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is its potential toxicity. N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is a reactive compound and can form adducts with cellular proteins, potentially leading to cellular damage. Careful dosing and handling is required to minimize the potential for toxicity.
Direcciones Futuras
There are a number of future directions for research on N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide. One area of interest is the development of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide derivatives with improved selectivity and reduced toxicity. Another area of interest is the application of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide in the study of protein-protein interactions involved in disease pathways, such as cancer and neurodegenerative disorders. Additionally, the use of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide in combination with other compounds, such as small molecule inhibitors, may lead to new insights into cellular signaling pathways and potential therapeutic targets.
Métodos De Síntesis
The synthesis of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide involves the reaction of 2-(hydroxymethyl)phenylacetic acid with phenylacryloyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. The synthesis of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is a relatively simple and straightforward process, making it an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been extensively studied for its potential application in scientific research. One of the most promising applications of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is in the field of protein-protein interactions. N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been shown to bind to a variety of proteins involved in cellular signaling pathways, including kinases, phosphatases, and G protein-coupled receptors. This makes N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide a valuable tool for studying the function and regulation of these proteins.
Propiedades
IUPAC Name |
(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-12-14-8-4-5-9-15(14)17-16(19)11-10-13-6-2-1-3-7-13/h1-11,18H,12H2,(H,17,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGRFILFPWHCPA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)
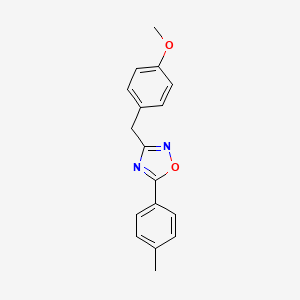
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
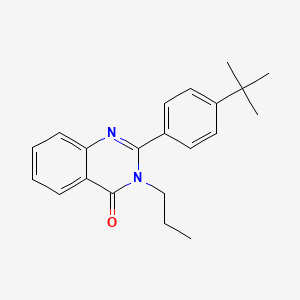
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)
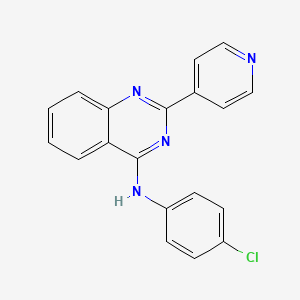
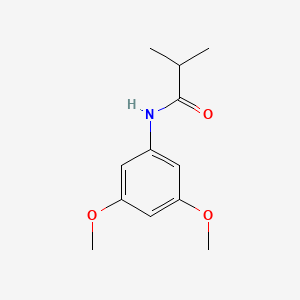
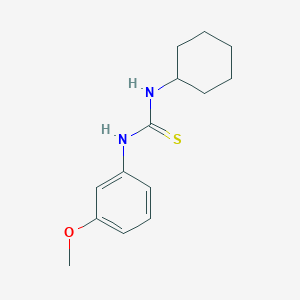


![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)
![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)